3,4-dimethyl-1-(1-phenylethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
3,4-dimethyl-1-(1-phenylethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound with a pyrazolo[3,4-b]pyridine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-1-(1-phenylethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dimethylpyrazole with a suitable aldehyde, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-1-(1-phenylethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3,4-dimethyl-1-(1-phenylethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-1-(1-phenylethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways . These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A structurally related compound with similar biological activities.
1H-pyrazolo[3,4-b][1,8]naphthyridine:
Uniqueness
3,4-dimethyl-1-(1-phenylethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C16H17N3O |
---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
3,4-dimethyl-1-(1-phenylethyl)-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C16H17N3O/c1-10-9-14(20)17-16-15(10)11(2)18-19(16)12(3)13-7-5-4-6-8-13/h4-9,12H,1-3H3,(H,17,20) |
InChI Key |
AINZHJNRPCVQAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=NN2C(C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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